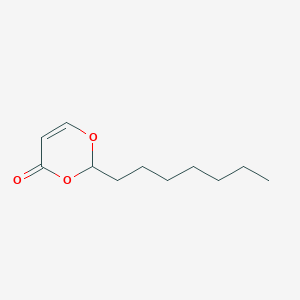
2-Heptyl-2H,4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-2H,4H-1,3-dioxin-4-one: is an organic compound belonging to the class of dioxinones It is characterized by a heptyl group attached to a dioxinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of heptanal with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring to a dihydroxy compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Heptanoic acid derivatives
Reduction: Dihydroxyheptane derivatives
Substitution: Various substituted dioxinones
Scientific Research Applications
2-Heptyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Comparison with Similar Compounds
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- 2,2-Dimethyl-4H-1,3-dioxin-4-one
- 2-Phenyl-4H-1,3-dioxin-4-one
Comparison: 2-Heptyl-2H,4H-1,3-dioxin-4-one is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxinones
Properties
CAS No. |
94691-92-6 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-heptyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-7-11-13-9-8-10(12)14-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
SEINIXYXCRJKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1OC=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















